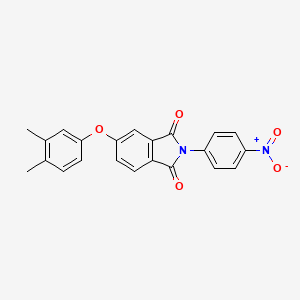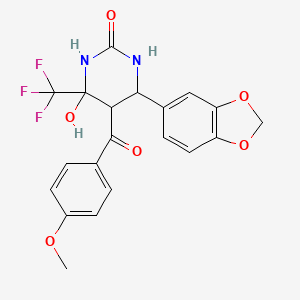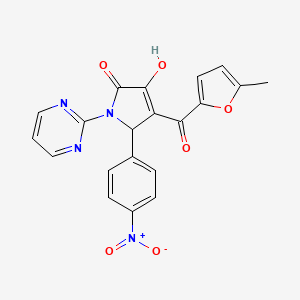
5-(3,4-dimethylphenoxy)-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione
描述
5-(3,4-dimethylphenoxy)-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, also known as SU9516, is a synthetic small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. SU9516 has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways and are often dysregulated in cancer and other diseases.
作用机制
5-(3,4-dimethylphenoxy)-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione inhibits the activity of protein kinases by binding to the ATP-binding site of these enzymes and preventing the phosphorylation of downstream substrates. This can lead to the inhibition of cell signaling pathways and the induction of apoptosis in cancer cells, as well as the regulation of smooth muscle cell contraction and the prevention of blood clot formation in cardiovascular disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific protein kinases that it inhibits. These effects can include the inhibition of cell proliferation and migration, the induction of apoptosis, the regulation of smooth muscle cell contraction, and the prevention of blood clot formation.
实验室实验的优点和局限性
One advantage of using 5-(3,4-dimethylphenoxy)-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for protein kinases, which allows for the targeted inhibition of specific signaling pathways. However, one limitation of using this compound is its potential off-target effects, which can lead to unintended consequences and may limit its therapeutic potential.
未来方向
There are several potential future directions for research on 5-(3,4-dimethylphenoxy)-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, including:
1. Further investigation of its therapeutic potential in cancer, cardiovascular disease, and neurological disorders.
2. Development of more specific and potent inhibitors of protein kinases, based on the structure and activity of this compound.
3. Exploration of the potential of this compound as a tool for studying the role of protein kinases in various cellular processes.
4. Investigation of the potential of this compound as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases.
5. Development of novel drug delivery systems to improve the efficacy and safety of this compound in clinical settings.
科学研究应用
5-(3,4-dimethylphenoxy)-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in cancer, cardiovascular disease, and neurological disorders. In cancer, this compound has been shown to inhibit the activity of various protein kinases, including CDKs, which play a crucial role in cell cycle regulation and are often dysregulated in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells and to induce apoptosis.
In cardiovascular disease, this compound has been shown to inhibit the activity of protein kinases involved in the regulation of smooth muscle cell contraction, which can contribute to the development of atherosclerosis and other cardiovascular diseases. This compound has also been shown to inhibit the formation of blood clots, which can lead to thrombosis and other cardiovascular complications.
In neurological disorders, this compound has been shown to inhibit the activity of protein kinases involved in the regulation of neuronal signaling, which can contribute to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have neuroprotective effects and to enhance neuronal survival.
属性
IUPAC Name |
5-(3,4-dimethylphenoxy)-2-(4-nitrophenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5/c1-13-3-8-17(11-14(13)2)29-18-9-10-19-20(12-18)22(26)23(21(19)25)15-4-6-16(7-5-15)24(27)28/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWSPGSMGGYZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-nitrophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3988737.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3988742.png)

![isopropyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3988754.png)
![3-(2,2-dichlorovinyl)-2,2-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B3988761.png)
![4-nitrophenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3988764.png)
![6-amino-3-methyl-4-[5-(2-nitrophenyl)-2-furyl]-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3988773.png)
![N-[2-(1-adamantyl)ethyl]-4-chlorobenzamide](/img/structure/B3988775.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-furamide](/img/structure/B3988809.png)
![N-[2-(dimethylamino)ethyl]-4-(1-pyrrolidinylsulfonyl)benzamide hydrochloride](/img/structure/B3988815.png)

![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B3988828.png)
![3-nitro-N-[2-(tetrahydro-2-furanylmethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3988835.png)